molecular formula C10H18N2O2 B14135263 Cyclohexanone, 2-(4-morpholinyl)-, oxime CAS No. 3542-58-3

Cyclohexanone, 2-(4-morpholinyl)-, oxime

Cat. No.: B14135263
CAS No.: 3542-58-3
M. Wt: 198.26 g/mol
InChI Key: OJSPMMMKYRANFB-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(4-morpholinyl)-, oxime is an organic compound that features a cyclohexanone backbone with a morpholine ring and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(4-morpholinyl)-, oxime can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then reacted with morpholine under specific conditions to yield the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as the use of high-pressure reactors and advanced catalysts, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(4-morpholinyl)-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .

Scientific Research Applications

Cyclohexanone, 2-(4-morpholinyl)-, oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexanone, 2-(4-morpholinyl)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the morpholine ring can interact with various enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone oxime: Lacks the morpholine ring, making it less versatile in certain reactions.

    Morpholine derivatives: These compounds have similar structural features but may differ in their functional groups and reactivity.

Uniqueness

Cyclohexanone, 2-(4-morpholinyl)-, oxime is unique due to the presence of both the morpholine ring and the oxime group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds .

Properties

IUPAC Name

N-(2-morpholin-4-ylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-11-9-3-1-2-4-10(9)12-5-7-14-8-6-12/h10,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSPMMMKYRANFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401533
Record name Cyclohexanone, 2-(4-morpholinyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3542-58-3
Record name Cyclohexanone, 2-(4-morpholinyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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